Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine
Description
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine (CAS: 1135238-32-2, hydrochloride form) is a synthetic amine derivative featuring two distinct aromatic moieties: a benzo[1,3]dioxole ring and a 3-ethoxy-4-methoxy-substituted benzyl group, connected via a methylamine linker . Its molecular formula is C₁₈H₂₂ClNO₄ (molecular weight: 351.83 g/mol). Key physicochemical properties include:
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C18H21NO4/c1-3-21-17-8-13(4-6-15(17)20-2)10-19-11-14-5-7-16-18(9-14)23-12-22-16/h4-9,19H,3,10-12H2,1-2H3 |
InChI Key |
IFUYBZODTUOOKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Benzylamine Moiety: This step involves the alkylation of the benzo[1,3]dioxole ring with a suitable benzylamine derivative.
Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally analogous benzylamine derivatives, focusing on molecular features, physicochemical properties, and substituent effects.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Electronic Properties: The 3-ethoxy-4-methoxy substituents in the target compound enhance electron density on the benzyl ring compared to electron-withdrawing groups (e.g., 4-fluoro in ). This may influence receptor binding or metabolic stability.
Hydrogen Bonding and Solubility :
- The higher TPSA (49 Ų) of the target compound compared to the 4-fluoro analog (TPSA ~35 Ų) suggests better solubility in aqueous media .
- Reduced hydrogen bond acceptors in p-tolyl-amine (3 vs. 5 in the target compound) correlate with lower polarity .
Hazard Profile :
- Both the target compound and the 4-fluoro analog are classified as irritants (Xi), indicating similar handling precautions .
Synthetic Routes :
- Analogous compounds (e.g., 3h in ) are synthesized via reductive amination or nucleophilic substitution, suggesting shared methodologies for benzylamine derivatives.
Research Implications
- Electron-donating groups (methoxy, ethoxy) may enhance interactions with hydrophobic binding pockets.
- Fluoro substituents could improve metabolic stability due to reduced oxidative metabolism .
- Ortho-substituents may limit bioavailability due to steric effects .
Further studies should explore quantitative structure-activity relationships (QSAR) to validate these hypotheses.
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antibacterial applications. This article provides a comprehensive overview of its biological activity, including synthesis, anticancer properties, and other relevant findings.
Chemical Structure and Synthesis
The compound features a benzo[1,3]dioxole moiety connected to an ethoxy and methoxy-substituted benzylamine. The synthesis typically involves the reaction of benzo[1,3]dioxol-5-ylmethyl derivatives with various amines under controlled conditions. For instance, one method includes the use of tetrahydrofuran as a solvent and triethylamine as a base to facilitate the reaction .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[1,3]dioxole derivatives. A notable study synthesized bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives and tested their cytotoxic effects on several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results showed that many of these compounds exhibited significant antitumor activity with IC50 values lower than those of the reference drug doxorubicin .
Table 1: Cytotoxicity Data of Benzo[d][1,3]dioxol Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound 5 | HepG2 | 2.38 | 7.46 |
| Compound 5 | HCT116 | 1.54 | 8.29 |
| Compound 5 | MCF7 | 4.52 | 4.56 |
The mechanisms underlying this activity were explored through various assays, including cell cycle analysis and apoptosis assessments, indicating that these compounds may induce apoptosis via mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
Antibacterial Activity
In addition to anticancer properties, benzo[1,3]dioxole derivatives have been investigated for their antibacterial effects. Some studies suggest that these compounds can inhibit Mur ligases, which are crucial for bacterial cell wall synthesis. This inhibition could potentially lead to new antibacterial agents targeting resistant strains .
Case Studies and Research Findings
A case study involving the synthesis and evaluation of benzo[1,3]dioxol derivatives showed promising results in both anticancer and antibacterial activities. The study highlighted the structural modifications that enhance biological activity while minimizing cytotoxicity towards normal cells .
Furthermore, molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets, providing insights into their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
